[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate
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Overview
Description
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate is a complex organic compound that features a bromine atom, a morpholine ring, and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate typically involves multiple steps, including the formation of the morpholine ring, the introduction of the bromine atom, and the esterification with 4-methoxybenzoic acid. Common synthetic routes may involve:
Formation of the Morpholine Ring: This can be achieved through the reaction of amino alcohols with α-haloacid chlorides under cyclization conditions.
Introduction of the Bromine Atom: Bromination reactions using bromine or N-bromosuccinimide (NBS) are common methods to introduce bromine atoms into aromatic rings.
Esterification: The final step involves the esterification of the brominated morpholine derivative with 4-methoxybenzoic acid using standard esterification reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the aromatic rings.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used for hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted derivatives.
Oxidation: Oxidation can yield products such as quinones or carboxylic acids.
Reduction: Reduction can yield products such as alcohols or amines.
Hydrolysis: Hydrolysis yields 4-methoxybenzoic acid and the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological activities. Compounds with similar structures have shown antimicrobial and anticancer activities . Therefore, this compound could be investigated for similar applications.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique structural features may impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The morpholine ring and the bromine atom could play crucial roles in binding to these targets, while the methoxybenzoate group may influence the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Similar in having a bromine atom and an aromatic ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shares the bromophenyl group and has shown antimicrobial and anticancer activities.
Cresols: These compounds have a similar aromatic structure and are used in various industrial applications.
Uniqueness
What sets [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate apart is the combination of the bromine atom, morpholine ring, and methoxybenzoate group. This unique combination of functional groups may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition and receptor modulation. The compound's unique structural features, including the bromine atom, morpholine ring, and carbothioyl group, play crucial roles in its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H18BrN2O3S, with a molecular weight of approximately 420.3 g/mol. Its structure can be summarized as follows:
- Bromine Atom : Enhances reactivity and potential biological interactions.
- Morpholine Ring : Known for its role in modulating various receptors and enzymes.
- Carbothioyl Group : Implicated in binding interactions with biological targets.
The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors. The morpholine ring is particularly significant for its interactions within the active sites of enzymes, while the carbothioyl group may facilitate additional binding interactions.
Enzyme Inhibition
Research indicates that compounds containing morpholine derivatives often exhibit enzyme inhibitory properties. For example, studies have shown that morpholine-containing compounds can inhibit prolyl hydroxylases, which are involved in various pathological conditions including anemia and cancer . The presence of the carbothioyl group may enhance the inhibitory effects by stabilizing the enzyme-inhibitor complex.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have shown promising results. In vitro studies utilizing multicellular spheroids demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Neuropharmacological Effects
The morpholine moiety has been linked to neuropharmacological activities, particularly in modulating receptors associated with mood disorders and neurodegenerative diseases . Compounds with similar structures have been shown to interact with sigma receptors and other metabotropic receptors, suggesting that this compound may possess similar properties.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial. The following table summarizes key features and activities of selected related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl 3-methylbenzoate | Nonanoyl group | Varies based on carbon chain length |
4-Bromo-2-(2-(ethylamino)carbothioyl)phenyl 3-methylbenzoate | Ethylamino group | Altered interaction profile |
2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate | Chloro group | Different reactivity and binding affinity |
This comparative analysis highlights how variations in functional groups can significantly influence biological activity while retaining structural similarities.
Case Studies and Research Findings
- Enzyme Interaction Studies : Molecular docking studies have revealed that this compound effectively interacts with key residues within enzyme active sites, enhancing our understanding of its mechanism of action.
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits dose-dependent cytotoxicity against cancer cell lines, supporting its potential as a therapeutic agent.
- Neuropharmacological Evaluation : Preliminary studies indicate that derivatives containing the morpholine ring can modulate neurotransmitter systems, suggesting avenues for further research in CNS drug development.
Properties
Molecular Formula |
C19H18BrNO4S |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C19H18BrNO4S/c1-23-15-5-2-13(3-6-15)19(22)25-17-7-4-14(20)12-16(17)18(26)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3 |
InChI Key |
YHGKENNQDVSAOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3 |
Origin of Product |
United States |
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